molecular formula C11H17Cl2FN2O B1378687 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 1803582-76-4

1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride

Cat. No. B1378687
M. Wt: 283.17 g/mol
InChI Key: DUAGSMBXCWTKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2FN2O and a molecular weight of 283.17 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds like “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional (3D) coverage of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” include a molecular weight of 283.17 . Other specific properties like boiling point and storage conditions are not provided in the search results .

Scientific Research Applications

  • Synthesis and Characterization :

    • "Towards the new heterocycle based molecule: Synthesis, characterization and reactivity study" discusses the synthesis and characterization of a compound related to the chemical , focusing on its potential for non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
  • Hydrogen-Bond Basicity :

    • "Hydrogen-bond basicity pKHB scale of secondary amines" explores the hydrogen-bond basicity of secondary amines, including compounds structurally similar to the one (Graton et al., 2001).
  • Antibacterial Activity :

    • "Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues" details the synthesis and antibacterial screening of compounds related to the chemical , highlighting their potential in antibacterial applications (Egawa et al., 1984).
  • Cancer Treatment :

    • "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily" investigates a compound structurally similar to the one for its potential in treating cancer (Schroeder et al., 2009).
  • Spin-Labelling Studies :

    • "Synthesis and reaction of ortho-fluoronitroaryl nitroxides. Novel versatile synthons and reagents for spin-labelling studies" examines compounds structurally similar to the chemical for their potential use in spin-labelling studies (Hankovszky et al., 1989).
  • Dopamine Receptor Imaging :

    • "Synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine" focuses on the synthesis of a compound for imaging dopamine D4 receptors, relevant to the chemical (Eskola et al., 2002).

Safety And Hazards

The specific safety and hazard information for “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” is not provided in the search results .

Future Directions

The future directions for “1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

1-[(4-amino-3-fluorophenyl)methyl]pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.2ClH/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14;;/h1-2,5,9,15H,3-4,6-7,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAGSMBXCWTKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride

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